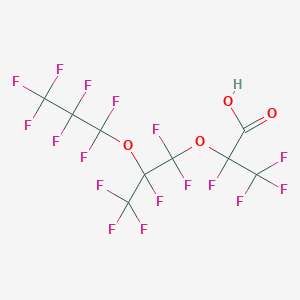
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid
Katalognummer B079209
Molekulargewicht: 496.07 g/mol
InChI-Schlüssel: OIVQVBDAMYDDEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04292449
Procedure details


A suspension of 58.1 g (1.0 mol) of flame-dried KF in 1400 ml of dry diglyme was stirred at 25° while 333 g (0.67 mol) of hexafluoropropene oxide trimer was added rapidly. The two-phase system was stirred at 25° for 2 hr, during which time about half of the fluorocarbon layer slowly dissolved. The mixture was stirred at 5°-10° while 230 g (1.0 mol) of 1 was added. The mixture was stirred at 5°-10° for 2.5 hr, then overnight at 25°, and poured into 2 l. of H2O. The aqueous layer was extracted with 100 ml of CFCl2Cl, and the combined organic layers washed with 2 l. of H2O, extracted with 100 ml of conc. H2SO4, clarified with CaSO4, filtered and distilled. Hydrolysis and bubbling were apparent in the water washed. Distillation afforded major fractions of 2 and 3, bp 55°-71° (20 mm) and 140 g of crude CF3CF2CF2OCF(CF3)CF2OCF(CF3)CO2H, bp mainly 101°-104° (20 mm). Redistillation of combined fractions of 2 and 3 gave 80 g of impure 3, bp 81°-86° (80 mm) and 33.0 g (8%) of 2, bp 94°-95° (80 mm).




[Compound]
Name
1
Quantity
230 g
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[F-].[K+].[C:3](F)([C:5]([F:31])([O:10][C:11]([F:30])([F:29])[C:12]([F:28])([O:17][C:18]([F:27])([F:26])[C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21])[C:13]([F:16])([F:15])[F:14])[C:6]([F:9])([F:8])[F:7])=[O:4].F[C].[OH2:35]>COCCOCCOC>[C:20]([C:19]([C:18]([O:17][C:12]([C:11]([O:10][C:5]([C:3]([OH:4])=[O:35])([C:6]([F:7])([F:8])[F:9])[F:31])([F:30])[F:29])([C:13]([F:14])([F:16])[F:15])[F:28])([F:26])[F:27])([F:25])[F:24])([F:22])([F:23])[F:21] |f:0.1|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
333 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
F[C]
|
Step Four
[Compound]
|
Name
|
1
|
|
Quantity
|
230 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 5°-10° for 2.5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added rapidly
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
slowly dissolved
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
overnight at 25°, and poured into 2 l
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with 100 ml of CFCl2Cl
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers washed with 2 l
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
of H2O, extracted with 100 ml of conc. H2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Hydrolysis
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
bubbling
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(F)(F)(F)C(F)(F)C(F)(F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(C(F)(F)F)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 140 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
